2-Pentanethiol

Catalog No.
S1895504
CAS No.
2084-19-7
M.F
C5H12S
M. Wt
104.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Pentanethiol

CAS Number

2084-19-7

Product Name

2-Pentanethiol

IUPAC Name

pentane-2-thiol

Molecular Formula

C5H12S

Molecular Weight

104.22 g/mol

InChI

InChI=1S/C5H12S/c1-3-4-5(2)6/h5-6H,3-4H2,1-2H3

InChI Key

QUSTYFNPKBDELJ-UHFFFAOYSA-N

SMILES

CCCC(C)S

solubility

slightly soluble in water; soluble in alcohol

Canonical SMILES

CCCC(C)S

The exact mass of the compound 2-Pentanethiol is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as slightly soluble in water; soluble in alcohol. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

2-Pentanethiol is a volatile, branched-chain secondary alkanethiol recognized for its potent sensory profile and specialized reactivity in polymer synthesis. Featuring a sulfhydryl (-SH) group positioned on the second carbon of a five-carbon backbone, it possesses distinct steric and electronic characteristics compared to linear primary thiols. With a boiling point of approximately 101–114 °C and a density of 0.827 g/mL, it serves as a highly effective nucleophile and a high-impact sensory compound. In industrial procurement, 2-pentanethiol is primarily sourced as a critical monomer for advanced thiol-ene photopolymerization, a sterically hindered precursor for organic synthesis, and an ultra-low threshold odorant for gas leak detection and flavor formulations .

Substituting 2-pentanethiol with its primary unbranched analog, 1-pentanethiol, fundamentally compromises both process stability and application-specific performance. In polymer manufacturing, primary thiols lack the necessary steric hindrance around the sulfur atom, leading to rapid, uncontrolled dark reactions and premature gelation in thiol-ene resins, which drastically reduces industrial shelf life [1]. In sensory and odorant applications, 1-pentanethiol activates entirely different olfactory receptors, yielding an oily or skunky profile rather than the targeted roasted, savory, and tropical notes unique to 2-pentanethiol [2]. Consequently, buyers must procure the exact secondary isomer to ensure formulation stability and precise sensory targeting.

Enhanced Thermal Storage Stability in Thiol-Ene Resins

The steric hindrance provided by the secondary thiol group in 2-pentanethiol significantly mitigates premature dark reactions in formulated photopolymer resins. Comparative studies demonstrate that secondary thiol-ene systems maintain thermal storage stability at 60 °C for over 7 days without gelation. In contrast, primary thiols like 1-pentanethiol exhibit high dark-reaction reactivity, resulting in premature gelation in under 3 days under identical conditions [1].

Evidence DimensionFormulation shelf life before gelation at 60 °C
Target Compound Data>7 days (Secondary thiol systems)
Comparator Or Baseline<3 days (Primary thiol systems, e.g., 1-pentanethiol)
Quantified Difference>2.3x increase in thermal storage stability
ConditionsThiol-ene resin formulation stored at 60 °C without photoinitiator activation

Prevents premature curing and extends the workable shelf life of photopolymerizable resins and industrial adhesives, significantly reducing material waste.

Reduced Polymerization Shrinkage in Advanced Manufacturing

For precision manufacturing applications such as 3D printing and microfluidics, volumetric shrinkage during curing is a critical failure point. Formulations utilizing secondary thiols like 2-pentanethiol exhibit significantly lower shrinkage compared to traditional industry benchmarks. While standard acrylate systems suffer from up to 13.9% volumetric shrinkage, secondary thiol-ene networks reduce this shrinkage to 7.6%, ensuring higher dimensional fidelity in the final cured product[1].

Evidence DimensionVolumetric shrinkage during polymerization
Target Compound Data7.6% shrinkage (Secondary thiol-ene systems)
Comparator Or Baseline13.9% shrinkage (Traditional acrylate benchmark systems)
Quantified Difference45.3% reduction in volumetric shrinkage
ConditionsUV-cured photopolymerization of resin networks

Ensures high dimensional accuracy and reduces internal stress in manufactured microfluidic devices and precision optical coatings.

Receptor-Specific Olfactory Activation

2-Pentanethiol is a high-impact sensory compound that interacts with the mammalian olfactory system with extreme specificity. Molecular profiling reveals that 2-pentanethiol specifically activates the ectopic odorant receptor OR2T11, which is responsible for its distinct savory and roasted notes. In direct contrast, its linear analog 1-pentanethiol selectively activates OR2T8, resulting in an entirely different sensory perception. This receptor specificity dictates that the two isomers cannot be used interchangeably in flavor or odorant formulations [1].

Evidence DimensionEctopic odorant receptor (OR) activation
Target Compound DataSpecific activation of OR2T11
Comparator Or Baseline1-Pentanethiol (Specific activation of OR2T8)
Quantified DifferenceDivergent receptor binding profiles with no cross-activation
ConditionsIn vitro cAMP luminescence assays for olfactory receptor activation

Essential for procurement in the flavor, fragrance, and gas odorant industries where exact sensory notes and precise receptor targeting are required.

High-Stability Thiol-Ene Photopolymer Resins

Due to its sterically hindered secondary thiol structure, 2-pentanethiol provides exceptional dark-storage stability. It is the preferred monomer for formulating UV-curable adhesives, 3D printing resins, and microfluidic device materials where premature gelation must be avoided and long shelf life is required[1].

Low-Shrinkage Microfluidic Device Manufacturing

In precision manufacturing, the 45.3% reduction in volumetric shrinkage offered by secondary thiol-ene systems over traditional acrylates makes 2-pentanethiol an ideal precursor for fabricating high-fidelity microfluidic channels and optical components without warping or stress-induced cracking[1].

Trace-Level Gas Odorization and Leak Detection

Leveraging its specific activation of the OR2T11 olfactory receptor, 2-pentanethiol is procured as a high-impact odorant for natural gas and industrial systems. Its distinct, pungent profile ensures rapid human detection of leaks at parts-per-billion concentrations without the off-target sensory notes of primary thiols [2].

Physical Description

liquid
colourless liquid

XLogP3

2.2

Density

0.832 (d20/4)

Melting Point

-169 °C

GHS Hazard Statements

Aggregated GHS information provided by 115 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H315 (99.13%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (99.13%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (99.13%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

2084-19-7
110503-18-9

Wikipedia

2-pentanethiol

Use Classification

Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

Dates

Last modified: 08-16-2023

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